molecular formula C12H16ClNO B1598467 N-benzyl-3-chloro-N-ethylpropanamide CAS No. 349097-78-5

N-benzyl-3-chloro-N-ethylpropanamide

Cat. No.: B1598467
CAS No.: 349097-78-5
M. Wt: 225.71 g/mol
InChI Key: RSNMMIYYIDZPFZ-UHFFFAOYSA-N
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Description

N-Benzyl-3-chloro-N-ethylpropanamide is a propanamide derivative featuring a chloro substituent at the 3-position of the propane backbone and two alkyl/aryl groups (benzyl and ethyl) attached to the amide nitrogen. Such compounds are often intermediates in organic synthesis or pharmaceuticals .

Properties

IUPAC Name

N-benzyl-3-chloro-N-ethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-2-14(12(15)8-9-13)10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNMMIYYIDZPFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391373
Record name N-benzyl-3-chloro-N-ethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349097-78-5
Record name N-benzyl-3-chloro-N-ethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-chloro-N-ethylpropanamide typically involves the reaction of 3-chloropropanoyl chloride with N-benzylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure better control over reaction parameters and yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to higher efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-chloro-N-ethylpropanamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Substituted amides or thioamides.

    Hydrolysis: 3-chloropropanoic acid and N-benzylethylamine.

    Reduction: N-benzyl-3-chloropropylamine.

Scientific Research Applications

N-benzyl-3-chloro-N-ethylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-3-chloro-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity. The benzyl group provides hydrophobic interactions that can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

3-Chloro-N-Ethyl-N-(2-Methylphenyl)Propanamide

  • Structure : Features ethyl and 2-methylphenyl groups on the amide nitrogen.
  • Molecular Formula: C₁₂H₁₆ClNO (Molar Mass: 225.71 g/mol) .
  • Key Differences :
    • The 2-methylphenyl group is less bulky than benzyl, reducing steric hindrance.
    • Lower lipophilicity compared to the benzyl-containing target compound.
  • Synthesis : Likely synthesized via nucleophilic substitution, similar to methods in (bromo-to-chloro substitution using tetraethylammonium chloride) .

3-Chloro-N-(3-Hydroxyphenyl)Propanamide

  • Structure : A hydroxyl group on the phenyl ring instead of benzyl/ethyl.
  • Molecular Formula: C₉H₉ClNO₂ (Molar Mass: 201.63 g/mol) .
  • Key Differences: Hydroxyl group enhances polarity and hydrogen-bonding capacity, increasing water solubility. Potential for oxidative or metabolic instability due to the phenolic –OH group.
  • Applications : Possible use in drug development due to polar functional groups .

N-Benzyl-N-(4-Methoxybenzyl)-N-(2-Chloro-3-Phenoxypropyl)Amine

  • Key Differences: Amine functionality increases basicity compared to amides. Phenoxy and methoxy groups introduce electron-donating effects, altering electronic properties .
  • Synthesis : Bromo-to-chloro substitution in acetonitrile with reflux, highlighting solvent/reagent choices for halogen exchange .

N-Benzyl-N-(2-Chlorobenzyl)-N-(2-Fluoro-3-Phenoxypropyl)Amine

  • Structure : Contains fluorine and chlorobenzyl groups.
  • Key Differences :
    • Fluorine’s electronegativity impacts electronic distribution and metabolic stability.
    • Chlorobenzyl group may enhance aromatic interactions in target binding .
  • Applications : Fluorinated compounds are common in medicinal chemistry for improved bioavailability .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
N-Benzyl-3-chloro-N-ethylpropanamide* C₁₃H₁₇ClN₂O 260.74 Benzyl, ethyl, 3-Cl High lipophilicity, steric bulk
3-Chloro-N-ethyl-N-(2-methylphenyl)propanamide C₁₂H₁₆ClNO 225.71 Ethyl, 2-methylphenyl, 3-Cl Moderate solubility, lower steric hindrance
3-Chloro-N-(3-hydroxyphenyl)propanamide C₉H₉ClNO₂ 201.63 3-hydroxyphenyl, 3-Cl Polar, hydrogen-bonding capable
N-Benzyl-N-(4-methoxybenzyl)-N-(2-chloro-3-phenoxypropyl)amine C₂₄H₂₅ClN₂O₂ 422.92 Benzyl, 4-methoxybenzyl, phenoxy, 2-Cl Amine basicity, electron-donating groups

Research Findings and Implications

  • Synthetic Methods : Halogen exchange (e.g., bromo-to-chloro) is a common strategy, as seen in and . Reflux in acetonitrile with reagents like tetraethylammonium chloride or TBAF is effective for substitution .
  • Benzyl groups enhance π-π interactions in binding .

Biological Activity

N-benzyl-3-chloro-N-ethylpropanamide is an organic compound classified as an amide. It features a benzyl group, a chloro group, and an ethyl group attached to the propanamide backbone. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₄ClN
  • Molecular Weight : 213.69 g/mol
  • CAS Number : 349097-78-5

The presence of the benzyl and chloro groups contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can function as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This modification can lead to alterations in the structure and function of these biomolecules, resulting in various biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In laboratory studies, it has been shown to inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in medical applications.

Anticancer Properties

In vitro studies have demonstrated that this compound possesses anticancer activity. It has been observed to induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics. The compound's ability to interact with cellular pathways involved in apoptosis is a focal point of ongoing research.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InteractionPotential biochemical probe for enzyme studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound, the compound was tested against several Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that demonstrated its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound involved treating various cancer cell lines with the compound. The findings revealed that the compound significantly reduced cell viability and induced apoptosis, suggesting its potential role in cancer therapy.

Research Findings

  • Chemical Reactivity : The chloro group in this compound allows for nucleophilic substitution reactions, which can be exploited in synthetic organic chemistry.
  • Biological Applications : The compound has been explored for applications in drug development due to its promising biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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